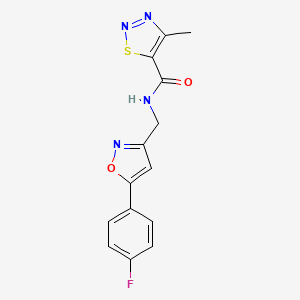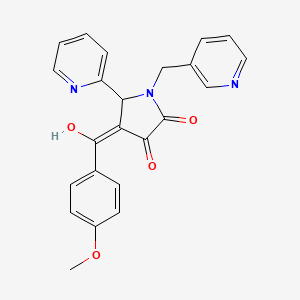
2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide, also known as BMA-168, is a synthetic compound that has been extensively studied for its potential pharmacological properties. BMA-168 belongs to the class of quinolone derivatives and has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties.
科学的研究の応用
Medicinal Chemistry and Drug Development
Compounds with structures similar to 2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide often feature in medicinal chemistry research due to their potential pharmacological properties. For example, isoquinoline derivatives are studied for their pharmacological importance in modern therapeutics, showing a range of biological activities such as anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, and anti-glaucoma effects (Danao et al., 2021). These findings suggest that compounds related to the specified chemical could be investigated for similar therapeutic applications.
Environmental Remediation
Research on the removal and transformation of pollutants, such as acetaminophen (ACT), from the environment can provide insights into the potential environmental applications of related compounds. Studies have explored various strategies for detoxifying and removing pollutants, focusing on the transformation pathways and intermediates in different environmental compartments like wastewater, surface water, ground water, and soil/sediments (Vo et al., 2019). Such research highlights the importance of understanding chemical transformations in developing effective removal technologies, which could be relevant to the compound if it or its derivatives are found to be environmental contaminants.
Neuroprotection and Neurodegeneration
The study of neurotoxic and neuroprotective properties of compounds is crucial in developing treatments for neurodegenerative diseases. Tetrahydroisoquinolines, for instance, have been examined for their roles in neurodegeneration, with some derivatives acting on mitochondria and inducing neurodegeneration, mimicking conditions like Parkinson's disease (Kotake & Ohta, 2003). Research in this area could inform studies on the specified compound, especially concerning its potential effects on neuronal health and function.
Antioxidant Capacity
Understanding the antioxidant capacity of compounds is vital in evaluating their potential therapeutic effects against oxidative stress-related diseases. The ABTS/PP decolorization assay is a common method for assessing antioxidant capacity, revealing the reaction pathways that underlie antioxidant activity (Ilyasov et al., 2020). Research on the antioxidant properties of compounds structurally related to 2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide could contribute to the development of novel antioxidants.
特性
IUPAC Name |
2-(3-benzoyl-6-methyl-4-oxoquinolin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5/c1-17-9-12-23-20(13-17)27(32)21(26(31)18-7-5-4-6-8-18)15-29(23)16-25(30)28-22-11-10-19(33-2)14-24(22)34-3/h4-15H,16H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGUICMFYNIWTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(allylsulfanyl)-1-benzyl-1H-imidazol-5-yl]methanol](/img/structure/B2608539.png)
![3-[Methyl(phenylmethoxycarbonyl)amino]benzoic acid](/img/structure/B2608540.png)





![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2608550.png)
![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-methoxychromen-2-one](/img/structure/B2608551.png)

methanone](/img/structure/B2608556.png)
![[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2608557.png)
![N-(1-Cyanocyclohexyl)-2-[(2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2608561.png)